molecular formula C20H20O4S B2906320 Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate CAS No. 446275-96-3

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate

Cat. No.: B2906320
CAS No.: 446275-96-3
M. Wt: 356.44
InChI Key: XVYHFTUSYDJUNR-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate is a chemical compound offered for research and experimental purposes. It is part of a class of synthetic cyclohexenone derivatives, which are recognized in organic chemistry as valuable intermediates for the construction of more complex molecular architectures . Compounds within this structural family are typically synthesized via a Michael addition reaction between a chalcone and ethyl acetoacetate, a method well-established for creating functionalized cyclohexenone rings . These scaffolds are known to be efficient synthons for generating diverse heterocyclic systems, including spiro compounds, benzisoxazoles, and pyrazoles, which are of significant interest in medicinal and materials chemistry . Furthermore, certain cyclohexenone derivatives have been investigated as lead molecules in pharmaceutical research for their potential biological activities . This product is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions and refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-oxo-6-thiophen-3-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4S/c1-3-24-20(22)19-16(13-8-9-25-12-13)10-14(11-17(19)21)15-6-4-5-7-18(15)23-2/h4-9,11-12,16,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYHFTUSYDJUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)C2=CC=CC=C2OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a methoxy-substituted benzaldehyde reacts with a thienyl-substituted malonic ester in the presence of a strong base, such as piperidine or pyridine, to form the cyclohexene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) for electrophilic substitution and sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Alcohols, amines

  • Substitution: Halogenated compounds, nitro compounds

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Industry: It can be utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or bind to receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis of Key Derivatives

Reactivity and Functionalization

  • Electrophilic Substitution : Methoxy and thienyl groups direct reactions to specific positions, enabling tailored functionalization .
  • Heterocycle Synthesis: Cyclohexenones serve as intermediates for isoxazoles, pyrazoles, and quinazolines, with substituents affecting regioselectivity .

Crystallographic Insights

  • Dihedral Angles: Analogs exhibit dihedral angles between aryl groups ranging from 76.4° to 89.9°, indicating non-coplanar structures . The target compound’s 2-methoxy and 3-thienyl groups may further increase torsional strain.
  • Packing Interactions : Weak C–H···O bonds stabilize crystal packing; sulfur in thienyl may introduce S···π interactions .

Biological Activity

Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, structural characteristics, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H20_{20}O4_{4}S
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 446275-96-3
  • Melting Point : 145–147 °C

The compound features a cyclohexene core with various substituents, including a methoxyphenyl group and a thienyl group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with appropriate aryl and thiophenic substrates. This process can yield various derivatives through Michael addition reactions, which are essential for generating compounds with diverse biological activities .

Antimicrobial Properties

Research has indicated that derivatives of cyclohexenones, including the target compound, exhibit antimicrobial activity. For instance, studies have shown that certain structural modifications can enhance their efficacy against bacterial strains . The presence of the thienyl group is particularly noted for contributing to increased antibacterial activity.

Anti-inflammatory Effects

Cyclohexenone derivatives have been recognized for their potential in treating inflammation-related conditions. The compound's structural features suggest that it may inhibit pro-inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development .

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated several derivatives of cyclohexenones against common bacterial pathogens.
    • Results indicated that modifications at the phenolic positions significantly enhanced antimicrobial efficacy.
  • Anti-inflammatory Evaluation :
    • In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines in macrophage cultures.
    • The compound showed promise as a lead molecule for developing anti-inflammatory agents.
  • Antioxidant Assessment :
    • The compound was tested using DPPH radical scavenging assays.
    • Results indicated moderate antioxidant activity, suggesting potential applications in nutraceutical formulations.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of cytokine production
AntioxidantModerate free radical scavenging

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4-(2-methoxyphenyl)-2-oxo-6-(3-thienyl)-3-cyclohexene-1-carboxylate, and which reaction parameters are critical for yield optimization?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Michael addition of ethyl acetoacetate to chalcone derivatives under basic conditions (e.g., NaOH in ethanol) . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity compared to protic solvents .
  • Temperature : Reflux conditions (~80°C) are often required for cyclization .
  • Catalyst : Base catalysts (e.g., piperidine) improve enolate formation in cyclocondensation steps .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product with >95% purity .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize regioselectivity in the cyclohexenone ring formation when synthesizing analogs of this compound?

Methodological Answer: Regioselectivity is influenced by steric and electronic effects of substituents. For example:

  • Substituent positioning : Electron-donating groups (e.g., methoxy) at the 2-position on the phenyl ring direct electrophilic attack to specific carbons .
  • DOE (Design of Experiments) : Systematic variation of solvent polarity (e.g., toluene vs. DMSO) and temperature (60–100°C) can shift product ratios. Kinetic studies using HPLC-MS help identify intermediates .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide substituent placement .

Structural Elucidation Techniques

Q. Q3. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent environments. The 2-oxo group appears as a deshielded carbonyl signal (~200 ppm in 13^13C), while thienyl protons show splitting patterns at δ 6.8–7.2 .
  • X-ray crystallography : Resolves conformational disorders (e.g., envelope vs. screw-boat puckering in cyclohexenone rings). For example, occupancy refinement (0.684:0.316 ratio) distinguishes disordered moieties .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 443.51) .

Data Contradictions in Characterization

Q. Q4. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering or solvent interactions). Strategies include:

  • Dynamic NMR : Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange broadening .
  • Solvent standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen-bonding effects .
  • DFT refinements : Use implicit solvent models (e.g., IEFPCM) in computational software (e.g., ORCA) to align calculated shifts with experimental data .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural features influence potency?

Methodological Answer:

  • Enzyme inhibition : Assay against COX-2 or kinases (e.g., EGFR) using fluorescence polarization. The thienyl group enhances π-stacking in hydrophobic binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7). The methoxyphenyl moiety improves membrane permeability, as shown in logP comparisons (2.1 vs. 1.5 for non-substituted analogs) .
  • SAR (Structure-Activity Relationship) : Modify the cyclohexenone ring (e.g., replace thienyl with phenyl) and quantify IC₅₀ shifts .

Advanced Biological Mechanisms

Q. Q6. How can researchers design target-specific assays to study this compound’s interaction with signaling pathways like NF-κB or MAPK?

Methodological Answer:

  • Reporter gene assays : Transfect HEK293 cells with NF-κB-luciferase constructs and measure luminescence post-treatment .
  • Western blotting : Track phosphorylation of MAPK proteins (e.g., ERK1/2) using phospho-specific antibodies .
  • Molecular docking : AutoDock Vina predicts binding poses to prioritize targets. The 2-oxo group forms hydrogen bonds with catalytic lysine residues in kinases .

Comparative Analysis of Structural Analogs

Q. Q7. What structural analogs of this compound exhibit divergent biological activities, and how do their substituents affect reactivity?

Methodological Answer: Key analogs and their properties:

Compound NameSubstituent ModificationsActivity ShiftReference
Ethyl 4-(4-methoxyphenyl)-6-phenyl analogMethoxy at para positionEnhanced antioxidant activity (EC₅₀ 12 μM vs. 28 μM)
Ethyl 6-(4-chlorophenyl) analogChlorine substitutionIncreased cytotoxicity (IC₅₀ 8 μM vs. 15 μM in HeLa)
Thienyl → BenzothiopheneLarger aromatic systemReduced solubility (logP 3.2 vs. 2.1)

Handling Synthetic Byproducts

Q. Q8. What analytical strategies identify and quantify byproducts in the synthesis of this compound?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (ACN/water gradient) to separate byproducts. MS/MS fragments confirm structures (e.g., retro-Diels-Alder products) .
  • NMR kinetics : Monitor reaction aliquots to detect intermediates (e.g., enolates at δ 5.2–5.5 ppm) .
  • Theoretical yield vs. actual : TGA identifies volatile impurities, while elemental analysis (%C, %H) validates purity .

Computational Modeling Applications

Q. Q9. Which computational tools can predict the compound’s reactivity in novel reactions (e.g., photochemical cycloadditions)?

Methodological Answer:

  • Quantum mechanics : Use ORCA for TD-DFT calculations to model excited-state behavior and predict [2+2] cycloaddition sites .
  • Molecular dynamics (MD) : GROMACS simulates solvent effects on reaction trajectories (e.g., ethanol vs. THF) .
  • Machine learning : Train models on existing cyclohexenone reaction databases (e.g., Reaxys) to forecast regioselectivity .

Advanced Crystallographic Challenges

Q. Q10. How do researchers address disorder in X-ray structures of this compound’s derivatives?

Methodological Answer:

  • Occupancy refinement : In software like SHELXL, refine split positions for disordered atoms (e.g., thienyl rotamers) with constraints .
  • Twinned crystals : Apply HKL-3000 to process data from non-merohedral twins .
  • Temperature factors : Anisotropic ADPs distinguish static disorder from thermal motion .

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